![molecular formula C24H26N2O4 B2984218 2-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-89-1](/img/structure/B2984218.png)
2-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The description may also include the compound’s purpose or role, such as whether it’s used in any specific industries or research .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, density, refractive index, acidity or basicity (pH), and reactivity with other substances .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on morpholine derivatives and related heterocyclic compounds showcases innovative synthetic methodologies that could be applicable to the synthesis and functionalization of "2-methyl-9-(2-morpholinoethyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one." For instance, the work on thermal isomerization of morpholino derivatives highlights strategies for creating novel heterocycles, which could be relevant for designing new chemical entities with enhanced biological properties (Mayer & Maas, 1992).
Potential Biological Activities
The synthesis and evaluation of morpholine derivatives in various biological assays have been a focal point of pharmaceutical chemistry, given their potential as therapeutic agents. For instance, stereoselective synthesis techniques have been employed to create active metabolites of potent kinase inhibitors, underscoring the therapeutic relevance of carefully designed morpholine derivatives (Chen et al., 2010). This suggests that derivatives of the specified compound might also find applications in drug discovery and development.
Material Science and Catalysis
The utility of morpholino derivatives extends beyond pharmaceuticals, touching upon materials science and catalysis. The formation of cyclic heterotetrameric structures in morpholinium salts, for instance, showcases the potential of morpholine derivatives in the stabilization of metal complexes and the generation of novel polymeric materials (Smith & Lynch, 2016).
Advanced Synthesis of Heterocycles
The synthesis of dihydropyrimidinone derivatives containing morpholine moieties through one-pot methodologies illustrates the versatility of morpholine-based compounds in constructing complex heterocycles with potential applications ranging from medicinal chemistry to agricultural chemicals (Bhat et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-9-(2-morpholin-4-ylethyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-17-22(18-5-3-2-4-6-18)23(27)19-7-8-21-20(24(19)30-17)15-26(16-29-21)10-9-25-11-13-28-14-12-25/h2-8H,9-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTRWURFJBIIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCN4CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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